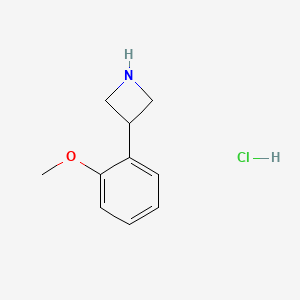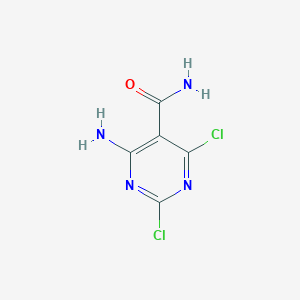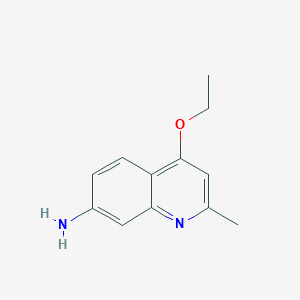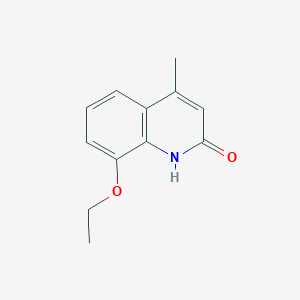![molecular formula C8H8Cl2N2 B11898890 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is a chemical compound with the molecular formula C8H7Cl2N2. It is a derivative of pyridine and pyrrole, featuring a chloromethyl group attached to the pyridine ring. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves the following steps:
Oxidation of 4-picoline: 4-picoline is oxidized using potassium permanganate in water at 75-80°C to form isonicotinic acid.
Esterification: Isonicotinic acid is then esterified with methanol under acidic conditions to produce isonicotinic acid methyl ester.
Reduction: The ester is reduced to 4-pyridinemethanol.
Chloromethylation: Finally, 4-pyridinemethanol reacts with thionyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amine derivatives, while oxidation can produce corresponding aldehydes or carboxylic acids .
Applications De Recherche Scientifique
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.
Agrochemicals: It is used in the development of pesticides and herbicides.
Peptide Synthesis: The compound serves as a reagent for the protection of carboxyl termini of peptides, aiding in their separation and purification.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This allows it to react with nucleophiles, forming covalent bonds and modifying the structure of target molecules. In biological systems, this can lead to the inhibition or activation of specific enzymes or receptors, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: Similar in structure but lacks the pyrrole ring, making it less versatile in certain reactions.
4-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride: Similar but with a bromomethyl group instead of chloromethyl, which can affect its reactivity and applications.
Uniqueness
4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is unique due to its dual ring structure, which combines the properties of both pyridine and pyrrole. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical reactions .
Propriétés
Formule moléculaire |
C8H8Cl2N2 |
|---|---|
Poids moléculaire |
203.07 g/mol |
Nom IUPAC |
4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5H2,(H,10,11);1H |
Clé InChI |
ASCFSLPMRLHBNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=NC=CC(=C21)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)



![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)
![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)






